
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one
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Overview
Description
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazolinone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,8-dichloro-6-fluoroaniline with formamide or formic acid, followed by oxidation to yield the desired quinazolinone structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield amine derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinones with different functional groups.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced amine derivatives.
Condensation Reactions: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one can be achieved through various methodologies. Notably, recent advancements have highlighted efficient synthetic routes involving iodine-mediated one-pot reactions. These methods allow for the large-scale production of quinazolinones with yields around 60% to 62% .
Chemical Structure:
- Molecular Formula: C9H5Cl2F N2O
- Molecular Weight: 233.06 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Candida albicans | 64 µg/mL | |
Aspergillus niger | 128 µg/mL |
The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity .
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Assays such as the DPPH radical scavenging test have shown effective free radical reduction capabilities.
Assay Type | IC50 (µM) | Reference |
---|---|---|
DPPH Radical Scavenging | 45.12 ± 0.31 | |
Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
Cancer Research
Recent studies have identified this compound as a potential inhibitor of KRAS G12D mutations, which are prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) . The ability to target such mutations opens avenues for developing targeted therapies.
Cardiovascular Applications
The compound has been explored for its potential use as a cardiovascular agent due to its influence on cellular signaling pathways involved in heart function .
Antibacterial Efficacy
A study assessed the antibacterial properties of the compound against multiple strains of bacteria, revealing significant efficacy against Staphylococcus aureus with an MIC of 16 µg/mL, indicating its potential for development into therapeutic agents for bacterial infections .
Fungal Resistance
Another investigation focused on antifungal activity against Candida species showed that the compound exhibited efficacy comparable to standard antifungal treatments like fluconazole and ketoconazole, highlighting its role in addressing fungal resistance issues .
Mechanism of Action
The mechanism of action of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dichloroquinazolin-4(3H)-one
- 6-Fluoroquinazolin-4(3H)-one
- 2,8-Dichloro-6-methylquinazolin-4(3H)-one
Uniqueness
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.
Biological Activity
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of halogen substituents (chlorine and fluorine) at specific positions contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound acts as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has been reported to inhibit PAK4 (p21-activated kinase 4), which is implicated in tumor cell migration and invasion .
- Cell Cycle Arrest : Studies have demonstrated that this quinazoline derivative can induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | PAK4 inhibition, cell cycle arrest |
HT-29 (Colon Cancer) | 15.0 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 10.0 | Inhibition of migration and invasion |
Antiviral Activity
Emerging studies suggest that compounds within the quinazoline class, including this compound, may exhibit antiviral properties. Specifically, it has been evaluated against respiratory syncytial virus (RSV), showing promising results in inhibiting viral replication .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By selectively targeting kinases such as PAK4, the compound disrupts signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antiviral Mechanism : It may interfere with viral entry or replication processes within host cells.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several quinazoline derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models compared to controls .
Study 2: Antiviral Activity
In another investigation focused on RSV, researchers found that treatment with this compound led to a reduction in viral load in infected cell cultures. The study highlighted its potential as a lead compound for antiviral drug development .
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one?
Answer:
The synthesis typically involves cyclization of substituted benzamide precursors. For example, 2-amino-3-chloro-N-arylbenzamide derivatives can undergo intramolecular cyclization under microwave irradiation or reflux conditions using acetic anhydride as a catalyst. Key steps include halogenation at the 2- and 8-positions and fluorination at the 6-position. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-halogenated derivatives . Characterization via 1H-NMR and IR spectroscopy confirms the quinazolinone scaffold, with peaks at ~1630 cm−1 (C=O stretch) and aromatic proton resonances between δ 7.2–8.4 ppm .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated quinazolinones?
Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 4–10 minutes) while maintaining high yields (~60–97%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic anhydride aids cyclization .
- Halogen control : Use stoichiometric equivalents of chlorinating agents (e.g., POCl3) to prevent over-substitution.
- Purification : Column chromatography with ethyl acetate/hexane gradients resolves halogenated byproducts .
Q. Basic: What spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- 1H-NMR : Aromatic protons appear as multiplets (δ 6.6–8.4 ppm), with deshielding observed for protons adjacent to electron-withdrawing groups (Cl, F) .
- IR spectroscopy : Confirms the lactam C=O stretch (~1630 cm−1) and C-F/C-Cl bonds (1050–1250 cm−1) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 [M+] for Cl/F-substituted derivatives) validate molecular weight .
Q. Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in halogenated quinazolinones?
Answer:
- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) is processed using SHELXTL for structure solution and refinement .
- Handling disorder : Chlorine/fluorine atoms may exhibit positional disorder; SHELXL’s PART instruction refines occupancies .
- Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm atomic positions. WinGX aids in visualizing hydrogen bonding (e.g., N–H···O interactions) .
Q. Basic: What biological assays are used to evaluate this compound’s anticancer potential?
Answer:
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., PC-3, MCF-7) at 100 μM doses .
- EGFR inhibition : IC50 determination via kinase assays (wild-type EGFR and mutant EGFRT790M) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3 activation measurements .
Q. Advanced: How can researchers reconcile contradictory data between computational modeling and experimental results in structure-activity studies?
Answer:
- Docking validation : Compare AutoDock/Vina predictions with crystallographic binding modes (e.g., EGFR active site). Discrepancies may arise from protein flexibility or solvent effects .
- Experimental iteration : If computational IC50 values diverge from in vitro results, re-evaluate force field parameters or assay conditions (e.g., ATP concentration) .
- Statistical analysis : Use Bland-Altman plots to quantify bias between theoretical and experimental datasets .
Q. Basic: What safety and handling protocols are recommended for handling fluorinated quinazolinones?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential halogen toxicity.
- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO3) before disposal .
Q. Advanced: How does the electronic effect of fluorine substitution influence the reactivity of quinazolinone derivatives?
Answer:
- Electron-withdrawing effect : Fluorine at C-6 increases electrophilicity at C-4, enhancing nucleophilic substitution (e.g., with amines or thiols) .
- Steric effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective functionalization.
- Hammett analysis : σm values for fluorine correlate with reaction rates in SNAr mechanisms .
Q. Basic: What are the common impurities in this compound synthesis, and how are they identified?
Answer:
- Byproducts : Over-chlorinated analogs (e.g., 2,6,8-trichloro derivatives) or dehalogenated intermediates.
- Detection : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. 19F-NMR distinguishes fluorinated byproducts .
Q. Advanced: What strategies are employed to enhance the solubility and bioavailability of halogenated quinazolinones?
Answer:
Properties
Molecular Formula |
C8H3Cl2FN2O |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2,8-dichloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-5-2-3(11)1-4-6(5)12-8(10)13-7(4)14/h1-2H,(H,12,13,14) |
InChI Key |
WXYYSNMJEAOSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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